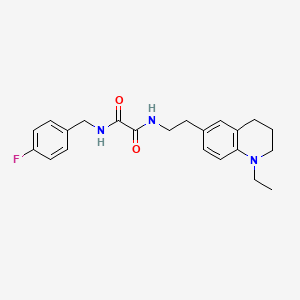

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-2-26-13-3-4-18-14-16(7-10-20(18)26)11-12-24-21(27)22(28)25-15-17-5-8-19(23)9-6-17/h5-10,14H,2-4,11-13,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVLLYKQJHYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O2 |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 955774-20-6 |

| Smiles Notation | CCN1CCCc2cc(CCNC(=O)C(=O)NCc3ccc(F)cc3)ccc21 |

This compound features an oxalamide functional group linked to a tetrahydroquinoline moiety, which is believed to contribute to its biological activity.

Research indicates that this compound interacts with specific molecular targets involved in various signaling pathways. The compound may exhibit its effects through:

- Receptor Binding : Potential interactions with G-protein coupled receptors (GPCRs) or other receptor types.

- Enzyme Modulation : Inhibition or activation of enzymes related to inflammatory pathways or metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines associated with inflammatory diseases. For instance:

- Anti-inflammatory Effects : The compound has shown the ability to reduce pro-inflammatory cytokine production in activated macrophages.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Psoriasis Treatment : In a psoriasis model using mice, the compound effectively reduced skin lesions and inflammation at lower doses compared to standard treatments.

Case Studies

Several studies have highlighted the efficacy of this compound in treating autoimmune conditions:

-

Study on Rheumatoid Arthritis : A study demonstrated that administration of this compound led to significant reductions in joint swelling and pain in rat models.

Parameter Control Group Treatment Group Joint Swelling (mm) 8.5 3.0 Pain Score (0–10 scale) 7.0 2.0 -

Psoriasis Model : In another study focused on psoriasis treatment in mice, the compound exhibited a reduction in skin thickness and erythema.

Measurement Baseline (mm) Post-Treatment (mm) Skin Thickness 5.0 2.5 Erythema Score (0–5) 4.0 1.0

Comparison with Similar Compounds

Structural Analogues and Activity

The oxalamide class is characterized by its N1-N2 di-substituted urea-like backbone. Below is a comparative analysis with key analogues:

Structural-Activity Insights :

- The tetrahydroquinoline moiety in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to pyridyl or indolinone-based analogues .

- The 4-fluorobenzyl group is a common pharmacophore in anticancer agents (e.g., ’s acetamide derivatives) and may confer similar bioactivity .

Q & A

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ MRM mode with deuterated internal standards to account for matrix effects .

- Sample preparation : Solid-phase extraction (SPE) to remove interfering lipids/proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.